molecular formula C23H17FN2O B10851036 N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide

N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide

Cat. No.: B10851036
M. Wt: 356.4 g/mol
InChI Key: MQJXOIDGELXEHE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2-naphthoic acid and 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate amide.

    Introduction of the Fluorobenzyl Group: The intermediate amide is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(pyridin-4-yl)-2-naphthamide
  • N-(4-methylbenzyl)-N-(pyridin-4-yl)-2-naphthamide
  • N-(4-bromobenzyl)-N-(pyridin-4-yl)-2-naphthamide

Uniqueness

N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-pyridin-4-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C23H17FN2O/c24-21-9-5-17(6-10-21)16-26(22-11-13-25-14-12-22)23(27)20-8-7-18-3-1-2-4-19(18)15-20/h1-15H,16H2

InChI Key

MQJXOIDGELXEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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